(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea
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Overview
Description
(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea is an organic compound comprising a thiourea group attached to a phenyl ring, which is further connected to a pyridine moiety substituted with chlorine and trifluoromethyl groups
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target phosphopantetheinyl transferases (pptases) in bacteria . PPTases are essential enzymes involved in various primary and secondary metabolic processes in bacteria .
Mode of Action
It is hypothesized that the compound may interact with its targets, such as pptases, and inhibit their activity . This inhibition could potentially disrupt the metabolic processes in bacteria, leading to a halt in bacterial proliferation .
Biochemical Pathways
Given the potential target of pptases, it can be inferred that the compound may affect various primary and secondary metabolic pathways in bacteria that are dependent on these enzymes .
Result of Action
Given its potential inhibitory effect on pptases, it can be inferred that the compound may disrupt various metabolic processes in bacteria, leading to a halt in bacterial proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea typically involves the reaction between an appropriately substituted phenyl isothiocyanate and a substituted pyridine alcohol under suitable conditions. The steps can be outlined as:
Synthesis of Substituted Phenyl Isothiocyanate: : A substituted phenyl amine reacts with thiophosgene to form the isothiocyanate.
Synthesis of Substituted Pyridine Alcohol: : Pyridine with substituents undergoes a chlorination reaction, followed by reaction with trifluoromethyl groups.
Condensation Reaction: : The substituted phenyl isothiocyanate is condensed with the substituted pyridine alcohol under anhydrous conditions to yield the target compound.
Industrial Production Methods
In industrial settings, the synthesis might follow similar routes but optimized for scale, such as continuous-flow systems to enhance reaction efficiency and yield. Solvent choices, temperature control, and purification steps are meticulously planned to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the thiourea moiety, forming sulfinyl or sulfonyl derivatives.
Reduction: : Reduction reactions can target the pyridine ring, affecting the substituents.
Substitution: : The chloro and trifluoromethyl groups on the pyridine ring allow for various substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles such as amines or alkoxides in polar aprotic solvents.
Major Products
Oxidation Products: : Sulfinyl or sulfonyl derivatives of the parent compound.
Reduction Products: : Reduced pyridine derivatives.
Substitution Products: : Depending on the nucleophile, various substituted pyridine derivatives.
Scientific Research Applications
(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea finds applications across multiple fields:
Chemistry: : As a reagent or intermediate in synthesizing more complex organic molecules.
Biology: : Potential use in studying enzyme interactions due to its structural properties.
Medicine: : Research into its potential as a pharmaceutical intermediate or active ingredient.
Industry: : Utilized in materials science, especially in the development of new polymers or coatings.
Comparison with Similar Compounds
Unique Characteristics
Structural Uniqueness: : The combination of the thiourea group with a chlorinated, trifluoromethyl-substituted pyridine ring.
Reactivity: : Enhanced reactivity due to the electron-withdrawing groups.
Similar Compounds
(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)urea: : Similar but lacks the thiourea moiety.
(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thioether: : Lacks the urea moiety but retains similar pyridine substitutions.
This detailed exploration showcases the intricate chemistry and wide-ranging applications of (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea, highlighting its significance in scientific research and industry.
Properties
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3OS/c14-10-5-7(13(15,16)17)6-19-11(10)21-9-3-1-8(2-4-9)20-12(18)22/h1-6H,(H3,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSXQPGPBCDEQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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